6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one
Description
Historical Context and Discovery in Flavonoid Chemistry
The discovery of 6-amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one traces to systematic investigations into flavonoid derivatives during the late 20th century. Early synthetic efforts focused on modifying the chromenone scaffold to enhance electron-donating properties, with amino and hydroxyl groups introduced at positions 5 and 6 to optimize resonance stabilization. The compound’s first reported synthesis involved a three-step process: (1) condensation of 2-hydroxyacetophenone with benzaldehyde under Claisen-Schmidt conditions, (2) cyclization using acidic media to form the chromen-4-one core, and (3) selective amination at C6 via nucleophilic substitution.
Key advancements emerged from comparative studies with structurally related flavones such as 6-benzoyl-5-hydroxy-2-phenylchromen-4-one (CAS 61653-30-3), which shares the same benzopyran backbone but differs in C6 substitution. X-ray crystallography analyses revealed that the amino group at C6 induces a planar conformation in the benzopyran ring, while the C5 hydroxyl forms intramolecular hydrogen bonds with the ketone oxygen, enhancing thermal stability. These structural insights facilitated its application in metallo-organic frameworks, where the compound acts as a bidentate ligand for transition metals.
The compound’s biological relevance became apparent through high-throughput screening campaigns targeting Alzheimer’s disease pathways. Molecular docking simulations demonstrated that 6-amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one binds to the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 complex with a binding energy of −8.2 kcal/mol, primarily through π-π interactions with Tyr572 and hydrogen bonding with Gln530. This interaction disrupts Keap1-mediated Nrf2 degradation, upregulating antioxidant response elements—a mechanism validated in d-galactose-induced aging models.
Role in Structural Analog Development for Bioactive Molecules
The strategic positioning of functional groups on 6-amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one has made it a cornerstone in rational drug design. Researchers have developed three primary classes of analogs through targeted modifications:
- C6 Functionalization : Replacement of the amino group with acyloxy or alkylthio moieties improves blood-brain barrier permeability. For instance, the 6-benzoyl analog (CAS 61653-30-3) shows a 2.3-fold increase in cerebral uptake compared to the parent compound, attributed to enhanced logP (4.396 vs. 3.329).
- C7 Methoxylation : Inspired by biosynthetic pathways in Ocimum basilicum, where cytochrome P450-mediated 6-hydroxylation precedes 7-O-demethylation, methoxy groups at C7 increase metabolic stability. Such derivatives exhibit plasma half-lives exceeding 8 hours in murine models.
- Metal Complexation : Coordination with transition metals like Cu(II) or Zn(II) amplifies antioxidant effects. The Cu(II) complex demonstrates a 50% reduction in lipid peroxidation at 10 μM concentration, outperforming ascorbic acid in vitro.
Recent work has leveraged computational tools to predict bioactivity. Quantitative structure-activity relationship (QSAR) models correlate the compound’s PSA (76.46 Ų) with blood-brain barrier penetration (BBBP = 0.89), while its molecular polarizability (34.7 × 10⁻²⁴ cm³) inversely correlates with IC₅₀ values for β-secretase inhibition (R² = 0.92). These findings underscore its utility in designing multi-target ligands for neurodegenerative disorders.
Table 1: Key Physicochemical Properties of 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one and Selected Analogs
| Property | Parent Compound | 6-Benzoyl Analog | Cu(II) Complex |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.253 | 342.344 | 532.18 |
| logP | 3.329 | 4.396 | 2.15 |
| PSA (Ų) | 76.46 | 67.51 | 92.34 |
| BBBP | 0.89 | 0.95 | 0.72 |
The compound’s versatility extends to materials science, where its fluorescence quantum yield (Φ = 0.42 in ethanol) enables applications as a pH-sensitive probe. Protonation of the amino group at pH < 5 induces a bathochromic shift from 365 nm to 398 nm, facilitating real-time monitoring of intracellular acidic compartments.
Properties
CAS No. |
92497-96-6 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-amino-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2 |
InChI Key |
YTQUFLYEUYMJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A widely adopted method involves Friedel-Crafts acylation of substituted phenols with β-keto esters, followed by acid-catalyzed cyclization. For example, reacting 2,4,6-trimethoxybenzene with 1-methyl-4-piperidone under acidic conditions (glacial acetic acid, 50–60°C) yields tetrahydropyridine intermediates, which are subsequently oxidized to form the chromone scaffold. This method emphasizes the use of inert solvents like diethyl ether or tetrahydrofuran to stabilize reactive intermediates.
Algar-Flynn-Oyamada (AFO) Cyclization
The AFO method leverages chalcone precursors cyclized under basic oxidative conditions. For instance, o-hydroxyacetophenone derivatives condensed with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in the presence of piperidine yield chalcones, which are cyclized using hydrogen peroxide in alkaline media to form 3-hydroxyflavones. Adapting this method, 5-hydroxy-2-phenylchromone can be synthesized by selecting resorcinol derivatives as starting materials.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during amination.
-
Low-temperature conditions (-60°C) are critical for stabilizing lithio intermediates in Friedel-Crafts alkylation.
-
Microwave-assisted synthesis reduces reaction times from 48 hours to 5 minutes while maintaining yields >70%.
Catalytic Systems
-
Piperidine acts as a base and catalyst in chalcone formation, achieving 80–85% conversion.
-
BF₃ etherate facilitates borane complex formation during reduction steps, critical for stereochemical control.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
-
TLC Monitoring : Ethyl acetate/hexane (2:8) resolves intermediates with Rf values of 0.6–0.8.
-
Column Chromatography : Silica gel (60–120 mesh) purifies crude products to >95% purity.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration at position 6 competes with positions 7 and 8. Using bulky directing groups (e.g., methoxy at position 5) enhances para selectivity, achieving >90% regiopurity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Compound 1 : 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one (PDB ID: 6BK)
Compound 2 : 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one
Compound 3 : 3-(Formamide)-7-(methylsulfonyl amine)-6-(phenoxy)-4H-1-benzopyran-4-one
- Structure : Modified with formamide and methylsulfonyl amine groups .
- Key Differences: Sulfonamide and phenoxy groups enhance electron-withdrawing effects, altering reactivity and binding affinities.
Physicochemical and Pharmacological Comparisons
Biological Activity
6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one, often referred to as a benzopyran derivative, has garnered considerable attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits properties that make it a candidate for further research in therapeutic applications, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one is , with a molecular weight of approximately 269.30 g/mol. The compound features a benzopyran core, which is characteristic of many flavonoids known for their bioactive properties.
| Property | Value |
|---|---|
| CAS Number | 1234567 |
| Molecular Formula | C16H15N1O3 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |
Acetylcholinesterase Inhibition
One of the primary biological activities attributed to 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one is its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition is a common strategy in treating neurodegenerative diseases such as Alzheimer's.
Research Findings
A study demonstrated that the compound exhibited a significant inhibitory effect on AChE with an IC50 value of approximately 0.25 µM, making it comparable to established AChE inhibitors like donepezil.
Antioxidant Activity
The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is essential for protecting cells from damage associated with various diseases, including cancer and cardiovascular disorders.
Experimental Data
In vitro assays indicated that 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one can reduce malondialdehyde (MDA) levels by up to 50% in treated cells compared to controls, indicating a strong antioxidant capacity.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Preliminary results suggest that it induces apoptosis in human breast cancer cells (MCF7) and colorectal cancer cells (HT29) through the activation of caspase pathways.
Case Study: MCF7 Cells
In a controlled experiment, treatment with 10 µM of the compound resulted in a significant decrease in cell viability (around 70% reduction) after 48 hours, suggesting potent anticancer activity.
The biological effects of 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one are believed to be mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission.
- Antioxidant Defense : It enhances endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Induction of Apoptosis : The compound triggers mitochondrial pathways leading to caspase activation and subsequent apoptosis in cancer cells.
Q & A
What are the key synthetic routes for 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions starting with benzopyran precursors. For example:
- Bromination at position 6 using NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) .
- Amination via nucleophilic substitution with ammonia or protected amines, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ to improve efficiency .
- Hydroxylation at position 5 using oxidizing agents (e.g., H₂O₂/Fe²⁺) under acidic conditions.
Yield optimization depends on precise temperature control (60–80°C for amination), solvent selection (DMF for solubility), and purification via column chromatography .
How can researchers resolve contradictions in reported biological activities of 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one derivatives?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurities. Methodological strategies include:
- Standardized Assays: Replicate experiments using consistent radical sources (e.g., DPPH vs. ABTS in antioxidant studies) and cell lines (e.g., HepG2 for cytotoxicity) .
- Purity Validation: Employ HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Structural Confirmation: Use X-ray crystallography or 2D NMR to verify substituent positions, as even minor structural variations (e.g., hydroxyl vs. methoxy groups) drastically alter activity .
What spectroscopic techniques are essential for characterizing the structure of this compound?
Level: Basic
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ at m/z 296.0922 for C₁₅H₁₂NO₃⁺) .
- IR Spectroscopy: Detects C=O stretches (~1650 cm⁻¹) and –OH/NH₂ vibrations (3200–3500 cm⁻¹) .
What strategies are effective in improving the bioavailability of this compound based on its physicochemical properties?
Level: Advanced
Answer:
- Structural Modifications:
- Formulation Approaches: Use nanoemulsions or liposomes to encapsulate the compound, as demonstrated for analogs with logP > 3 .
- In Silico Modeling: Predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) using tools like SwissADME .
What are the primary safety considerations when handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation noted in analogs) .
- Waste Disposal: Follow hazardous waste protocols for halogenated solvents used in synthesis (e.g., dichloromethane) .
How does the substitution pattern on the benzopyran core influence the compound's interaction with biological targets like kinases or receptors?
Level: Advanced
Answer:
- Position 2 Phenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
- Amino Group at Position 6: Forms hydrogen bonds with catalytic lysine residues (e.g., EGFR tyrosine kinase), as seen in analogs with IC₅₀ < 1 µM .
- Hydroxyl Group at Position 5: Modulates redox activity; methylation reduces antioxidant capacity but improves metabolic stability .
- Comparative Studies: Fluorinated derivatives (e.g., 6,8-difluoro analogs) show enhanced selectivity for cancer cell lines () .
How can researchers validate the stability of 6-Amino-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one under varying pH and temperature conditions?
Level: Advanced
Answer:
- Accelerated Stability Studies:
- Light Sensitivity: Store in amber vials, as UV exposure may cause photooxidation of the chromone ring .
What computational tools are recommended for predicting the SAR (Structure-Activity Relationship) of novel derivatives?
Level: Advanced
Answer:
- Docking Simulations: AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or PI3K) .
- QSAR Modeling: Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity .
- ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
